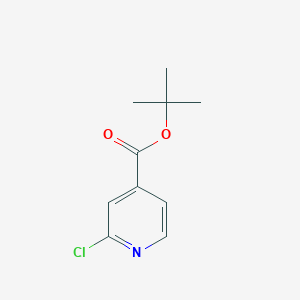

Tert-butyl 2-chloropyridine-4-carboxylate

Descripción general

Descripción

Tert-butyl 2-chloropyridine-4-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl carboxylate derivatives, which are important intermediates in the synthesis of a wide range of chemical entities, including nicotinic acetylcholine receptor agonists, Tyk2 inhibitors, and small molecule anticancer drugs . These compounds are characterized by the presence of a tert-butyl group attached to a carboxylate moiety, with additional functional groups providing the specificity required for their intended applications.

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives involves multi-step reactions, starting from readily available materials. For instance, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate was optimized through a one-pot process that included debenzylation and ring hydrogenation . Another example is the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which was efficiently achieved and used in the development of macrocyclic Tyk2 inhibitors . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was also reported, with a high total yield of 71.4% over four steps, demonstrating the potential for large-scale production .

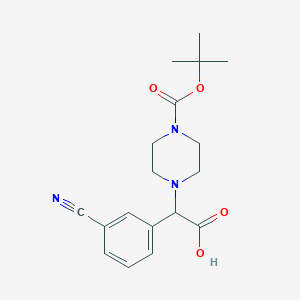

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl carboxylate derivatives were confirmed using various spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined to be in the triclinic space group P1, with the proline ring adopting an envelope conformation . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The tert-butyl carboxylate derivatives undergo various chemical reactions, which are essential for their transformation into the desired end products. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was used in a Diels-Alder reaction to form a hexahydrofuro[3,4-h]isoquinoline derivative, and further chemical transformations were performed on this adduct . The reactivity of these compounds allows for the synthesis of complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structures. The papers describe the crystallization conditions, space groups, and cell parameters of the synthesized compounds, which are important for understanding their stability and reactivity . Additionally, the compounds' spectroscopic data, such as NMR and IR spectra, provide insight into their functional groups and chemical environments .

Aplicaciones Científicas De Investigación

1. Synthesis of Heterocyclic Compounds

Tert-butyl 2-chloropyridine-4-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the palladium-catalyzed coupling reactions to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which are significant in chemical synthesis (Wustrow & Wise, 1991).

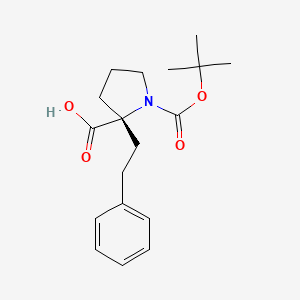

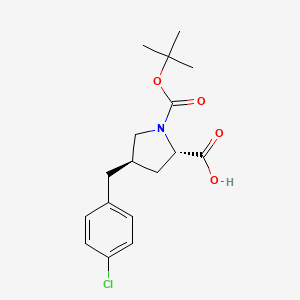

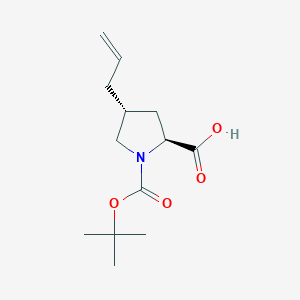

2. Asymmetric Synthesis

This compound is also instrumental in asymmetric synthesis. An example is its use in the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy (Chung et al., 2005).

3. Synthesis of Antibiotics

Another significant application of tert-butyl 2-chloropyridine-4-carboxylate is in the synthesis of antibiotics. The compound has been used in the Pd(0)-catalyzed regioselective arylation of alkyl 4-thiazolecarboxylate, contributing to the production of components for the complex heterocyclic core of thiopeptides antibiotics (Martin et al., 2008).

4. Crystallography Studies

It's also used in crystallography studies to understand molecular structures and packing. An example is the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate (Didierjean et al., 2004).

5. Development of Polymer Materials

This compound is also relevant in the development of polymer materials, such as the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol (Hsiao et al., 2000).

6. Intermediate in Anticancer Drugs

Tert-butyl 2-chloropyridine-4-carboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Propiedades

IUPAC Name |

tert-butyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUSSPQEUANTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376247 | |

| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-chloropyridine-4-carboxylate | |

CAS RN |

295349-62-1 | |

| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-chloropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)